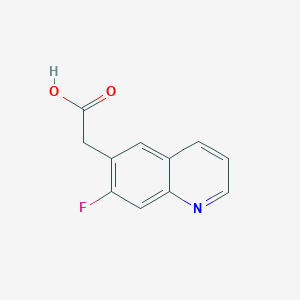
2-(7-Fluoroquinolin-6-yl)acetic acid
Vue d'ensemble
Description
“2-(7-Fluoroquinolin-6-yl)acetic acid” is a chemical compound with the molecular formula C11H8FNO2 and a molecular weight of 205.19 . It is a yellow to brown solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(7-Fluoroquinolin-6-yl)acetic acid” is 1S/C11H8FNO2/c12-9-6-10-7(2-1-3-13-10)4-8(9)5-11(14)15/h1-4,6H,5H2,(H,14,15) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“2-(7-Fluoroquinolin-6-yl)acetic acid” is a yellow to brown solid at room temperature .Applications De Recherche Scientifique
Fluorescence in Biomedical Analysis
6-Methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, exhibits strong fluorescence in a wide pH range, making it useful in biomedical analysis. Its fluorescence intensity remains stable across different pH levels and is highly stable against light and heat. This characteristic enables its application as a fluorescent labeling reagent in the determination of carboxylic acids (Hirano et al., 2004).
Excited-State Proton Transfer
The hydrogen-bonded network between 6-hydroxyquinoline (6-HQ) and acetic acid demonstrates excited-state proton transfer resulting in large Stokes-shifted fluorescence. This property is significant in the study of molecular interactions and dynamics (Mehata, 2008).
Antimicrobial Activity
Novel series of 2-(5-(2-chloro-6-fluoroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones and N-(4-(2-chloro-6-fluoroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides exhibit significant antimicrobial activity against a range of microorganisms, suggesting their potential as lead molecules for new antimicrobial agents (Desai et al., 2012).
Antitumor Activity
NH-pyrazoline derivatives bearing the 4-aryloxy-7-chloroquinoline fragment have shown remarkable antitumor activity against various cancer cell lines. These findings provide a basis for the development of new antitumor agents (Montoya et al., 2014).
Synthesis of Fluorophores
The synthesis of 4-substituted 1,8-naphthalimides, particularly those involving the carboxylic group, has led to the discovery of sensitive molecular probes with unusual fluorescence features, potentially useful in nanotechnology and materials science (Bekere et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
2-(7-fluoroquinolin-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c12-9-6-10-7(2-1-3-13-10)4-8(9)5-11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIYCOZDTFRSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Fluoroquinolin-6-yl)acetic acid | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

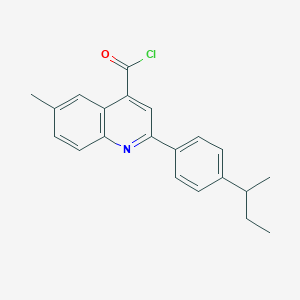
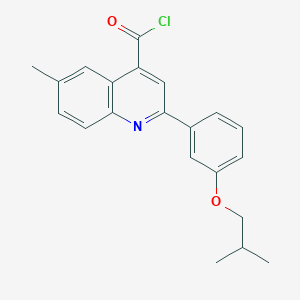
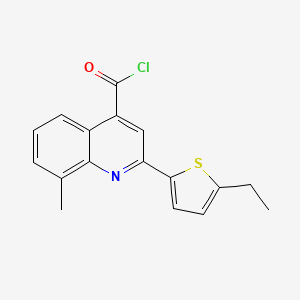
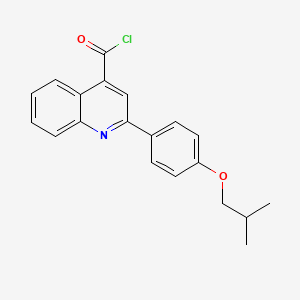
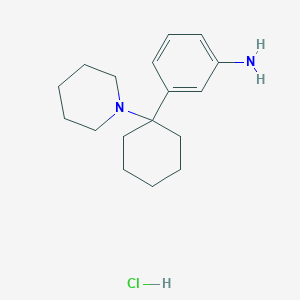
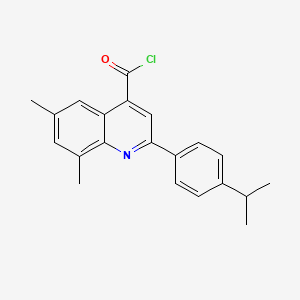
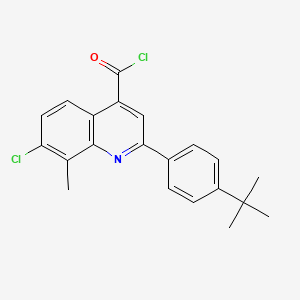
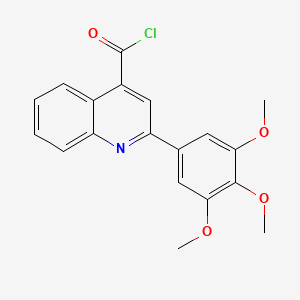

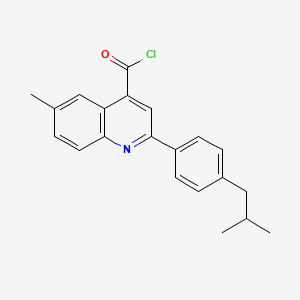
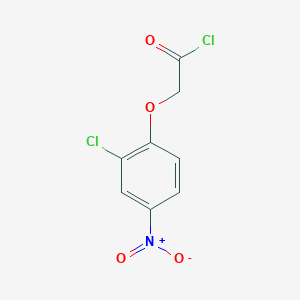

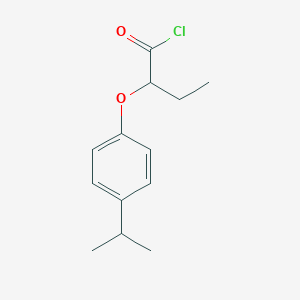
![4-[(2-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393898.png)